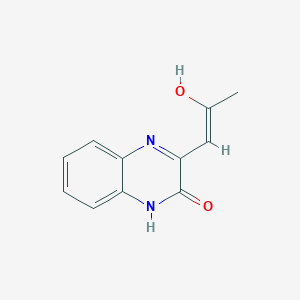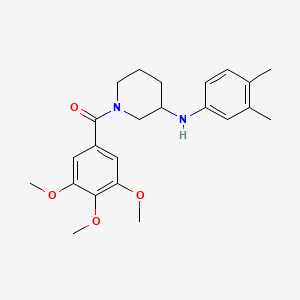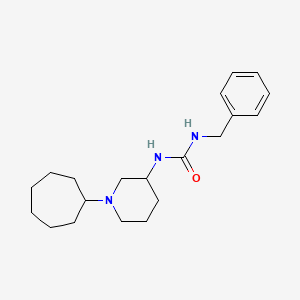
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, also known as PQQ (pyrroloquinoline quinone), is a redox cofactor that plays an important role in various biological processes. It was first discovered in bacteria in 1979 and later found to be present in higher organisms, including plants and animals. PQQ has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用機序
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone functions as a redox cofactor, which means it plays a role in the transfer of electrons in various biological processes. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to activate various signaling pathways, including the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to activate the PGC-1α pathway, which is involved in the regulation of mitochondrial biogenesis and energy metabolism.
Biochemical and Physiological Effects:
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects, including increased mitochondrial biogenesis, improved energy metabolism, and enhanced cognitive function. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to improve cardiovascular function, reduce inflammation, and improve insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to improve mitochondrial function and energy metabolism, which can help improve the accuracy and reliability of various assays. However, one of the limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to interfere with other redox cofactors and signaling pathways, which can complicate the interpretation of results.
将来の方向性
There are various future directions for research on 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, including the development of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone-based therapies for various diseases, the identification of new signaling pathways activated by 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, and the optimization of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone synthesis methods. Further research is also needed to better understand the potential risks and limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in therapeutic applications.
合成法
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone. Microbial synthesis involves the use of bacteria or fungi to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone through fermentation. Plant synthesis involves the extraction of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone from plants that naturally produce it.
科学的研究の応用
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have neuroprotective properties, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-6,14H,1H3,(H,13,15)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDLTSFZSEESI-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2NC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)

![3-(5-bromo-2-furyl)-5-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1,2,4-oxadiazole](/img/structure/B6053935.png)
![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)
![N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6053964.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6053985.png)
![(2-methoxybenzyl)methyl{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6053993.png)
![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)